S-Nitroso-N-acetyl-DL-penicillamine (SNAP): A Technical Guide for Nitric Oxide-Mediated Cell Signaling Research
S-Nitroso-N-acetyl-DL-penicillamine (SNAP): A Technical Guide for Nitric Oxide-Mediated Cell Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of S-Nitroso-N-acetyl-DL-penicillamine (SNAP) as a widely used nitric oxide (NO) donor in the study of cell signaling. SNAP serves as a valuable tool for investigating the multifaceted roles of NO in various physiological and pathophysiological processes. This document outlines its chemical properties, mechanisms of action, and provides detailed experimental protocols for its application in cell culture and methods for the detection of its released NO.
Core Properties and Data Presentation
SNAP is an S-nitrosothiol that spontaneously decomposes in physiological solutions to release nitric oxide.[1] This property makes it a convenient and controllable source of NO for in vitro and in vivo studies. Unlike some other NO donors, it does not typically induce tolerance.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂N₂O₄S | [2] |
| Molecular Weight | 220.25 g/mol | [1] |
| Appearance | Green solid | [1] |
| Purity | ≥97% |
Stability and NO Release Kinetics
The stability of SNAP and its rate of NO release are influenced by factors such as temperature, pH, and the presence of metal ions.
| Parameter | Condition | Value | Reference |
| Half-life (t½) | pH 6-8, 37°C, in the presence of transition metal ion chelators | ~6 hours | [2] |
| Half-life (t½) | In isolated rat ventricular myocytes | ~6 hours | [3] |
| NO Release from Polymer | 10 wt% SNAP in Carbosil | 1.32 ± 0.6 × 10⁻¹⁰ mol min⁻¹ cm⁻² | [4] |
| NO Release from Polymer with Catalyst | 10 wt% SNAP in Carbosil with 3 wt% Cu-NPs | 4.84 ± 0.3 × 10⁻¹⁰ mol min⁻¹ cm⁻² | [4] |
| Total NO Immobilization on Nanoparticles | TiNP–SNAP | 127.55 ± 4.68 nmol mg⁻¹ | [5] |
Effective Concentrations in Cellular Assays
The concentration of SNAP required to elicit a biological response varies depending on the cell type and the specific signaling pathway being investigated.
| Cell Type | Effect | Effective Concentration | Reference |
| Rat Vascular Smooth Muscle Cells | Inhibition of mitogenesis and proliferation | ~0.1 mM | |
| Canine Coronary Arteries | Vasorelaxation (IC₅₀) | 113 nM | |
| Factor 13 (F13) Enzyme | Inhibition (IC₅₀) | 230 µM | |
| MCF-7 Breast Cancer Cells | Increased proliferation and migration | Dose-dependent | [6] |
| H9c2 Cardiomyocytes | Protection against oxidative stress | 1 mM | [7] |
| Smooth Muscle Cells | Induction of apoptosis | Concentration- and time-dependent | [8] |
Mechanisms of Action in Cell Signaling
SNAP-derived NO influences a variety of cellular processes through two primary mechanisms: the classical cGMP-dependent pathway and cGMP-independent pathways, primarily involving protein S-nitrosylation.
cGMP-Dependent Signaling
The most well-characterized pathway for NO signaling involves the activation of soluble guanylate cyclase (sGC).
Caption: cGMP-dependent signaling pathway initiated by SNAP-derived NO.
In this pathway, NO diffuses across cell membranes and binds to the heme moiety of sGC, leading to a conformational change that activates the enzyme.[9] Activated sGC then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[9] Elevated cGMP levels, in turn, activate protein kinase G (PKG), which phosphorylates various downstream targets, ultimately leading to physiological responses such as vasodilation.[10][11]
cGMP-Independent Signaling: S-Nitrosylation
NO can also directly modify proteins through S-nitrosylation, a reversible post-translational modification of cysteine residues.[12][13] This process can alter protein function, localization, and stability, thereby influencing a wide range of cellular activities independently of the cGMP pathway.[8][14]
Caption: cGMP-independent signaling via protein S-nitrosylation by SNAP.
For instance, SNAP has been shown to induce apoptosis in smooth muscle cells through a cGMP-independent mechanism.[8] Additionally, SNAP-induced S-nitrosylation of actin has been implicated in the inhibition of neurotransmitter release.[13]
Experimental Protocols
General Workflow for Using SNAP in Cell Culture
The following diagram outlines a typical workflow for treating cultured cells with SNAP to study its biological effects.
Caption: General experimental workflow for cell treatment with SNAP.
Detailed Protocol for SNAP Treatment of Cultured Cells
This protocol provides a general guideline for the use of SNAP in cell culture experiments. Specific parameters such as cell type, seeding density, and SNAP concentration should be optimized for each experimental system.
Materials:
-
S-Nitroso-N-acetyl-DL-penicillamine (SNAP) powder
-
Dimethyl sulfoxide (B87167) (DMSO) or appropriate solvent
-
Complete cell culture medium, pre-warmed to 37°C
-
Cultured cells in appropriate vessels (e.g., multi-well plates, flasks)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare SNAP Stock Solution:
-
Cell Seeding:
-
Seed cells at a density that will ensure they are in the desired growth phase (e.g., sub-confluent for proliferation assays) at the time of treatment.
-
-
Prepare Working Solution:
-
On the day of the experiment, dilute the SNAP stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration.[15]
-
Thoroughly mix the working solution by gentle pipetting. Prepare only the amount needed for immediate use.
-
-
Cell Treatment:
-
Remove the existing medium from the cultured cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the SNAP-containing medium to the cells.
-
Include appropriate controls, such as a vehicle control (medium with the same concentration of DMSO used for the highest SNAP concentration) and a negative control (untreated cells).
-
-
Incubation:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the desired duration of the experiment.
-
-
Analysis:
-
Following incubation, the cells can be harvested and analyzed for various endpoints, such as cell viability, apoptosis, protein expression, or signaling pathway activation.
-
Measurement of Nitric Oxide Production
The direct measurement of NO is challenging due to its short half-life.[17] Therefore, indirect methods that measure the stable end products of NO oxidation, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻), are commonly used.[17] The Griess assay is a widely used colorimetric method for this purpose.[18][19]
Principle of the Griess Assay:
The Griess assay is a two-step diazotization reaction. In the first step, under acidic conditions, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt. In the second step, this salt couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that can be quantified spectrophotometrically at approximately 540 nm.[19]
Protocol for Griess Assay:
Materials:
-
Griess Reagent (typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution)
-
Nitrite standard solution (for generating a standard curve)
-
Cell culture supernatants or other biological samples
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Collection:
-
Collect the cell culture medium from the SNAP-treated and control cells.
-
Centrifuge the samples to remove any cellular debris.
-
-
Standard Curve Preparation:
-
Prepare a series of nitrite standards of known concentrations in the same medium used for the cell culture.
-
-
Assay:
-
Add a specific volume (e.g., 50-100 µL) of the standards and samples to the wells of a 96-well plate in triplicate.
-
Add an equal volume of the Griess reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 540-550 nm) using a microplate reader.[18]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Generate a standard curve by plotting the absorbance of the nitrite standards against their concentrations.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.
-
Note on Nitrate: If a significant amount of nitrate is expected in the samples, it can be first reduced to nitrite using nitrate reductase before performing the Griess assay to measure total NOx (nitrite + nitrate).[18]
Conclusion
S-Nitroso-N-acetyl-DL-penicillamine is a versatile and indispensable tool for researchers investigating the complex roles of nitric oxide in cell signaling. Its well-characterized properties and predictable NO-donating capabilities allow for controlled studies of both cGMP-dependent and -independent pathways. By following the detailed protocols and understanding the underlying mechanisms outlined in this guide, researchers can effectively utilize SNAP to advance our understanding of NO biology and its therapeutic potential.
References
- 1. S-Nitroso-N-acetylpenicillamine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tunable Nitric Oxide Release from S-nitroso-N-acetylpenicillamine via Catalytic Copper Nanoparticles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric Oxide Release and Antibacterial Efficacy Analyses of S-Nitroso-N-Acetyl-Penicillamine Conjugated to Titanium Dioxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Nitric oxide donor SNAP induces apoptosis in smooth muscle cells through cGMP-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 10. Activation of the nitric oxide-cGMP pathway reduces phasic contractions in neonatal rat bladder strips via protein kinase G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vasodilation - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Involvement of S-nitrosylation of actin in inhibition of neurotransmitter release by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. S-nitrosothiols inhibit uterine smooth muscle cell proliferation independent of metabolism to NO and cGMP formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neb.com [neb.com]
- 16. article.sapub.org [article.sapub.org]
- 17. lazarlab.com [lazarlab.com]
- 18. researchgate.net [researchgate.net]
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